2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Related compounds, such as pyrimidinamine derivatives, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
They are structural components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrimidinamine derivatives, have been studied .
Result of Action
Related compounds, such as pyrimidinamine derivatives, have shown considerable inhibitory results when tested on mcf-7 breast cancer cells .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), where this compound acts as an inhibitor. Additionally, this compound has been shown to interact with cyclooxygenase-2 (COX-2), exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by targeting CDKs . This compound also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This compound also inhibits COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation in different cellular compartments . The distribution of this compound in tissues is also affected by its binding affinity to plasma proteins and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The presence of specific targeting signals and post-translational modifications can direct this compound to particular subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds without the need for catalysts and is typically carried out in boiling dimethylformamide (DMF) to yield 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJNKGSVIUYYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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